![molecular formula C9H8ClN B6597690 2-(5-chloro-2-methylphenyl)acetonitrile CAS No. 75279-57-1](/img/structure/B6597690.png)
2-(5-chloro-2-methylphenyl)acetonitrile
Overview
Description
2-(5-Chloro-2-methylphenyl)acetonitrile, also known as CMPN, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a melting point of -25.7 °C and a boiling point of 160.3 °C. CMPN has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Scientific Research Applications
2-(5-chloro-2-methylphenyl)acetonitrile has a variety of scientific applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. This compound has also been used in the synthesis of various dyes, such as the dye used in the production of fabrics. Additionally, this compound has been used in the synthesis of a variety of other compounds, such as polymers, resins, and surfactants.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methylphenyl)acetonitrile is not fully understood. However, it is known that this compound has a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, this compound has been found to have anti-inflammatory and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, this compound has been found to have anti-inflammatory and anticonvulsant effects. It has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Advantages and Limitations for Lab Experiments
The use of 2-(5-chloro-2-methylphenyl)acetonitrile in laboratory experiments has a number of advantages. It is relatively inexpensive and can be synthesized using a variety of methods. Additionally, it has a variety of biochemical and physiological effects, making it a valuable tool for laboratory experiments. However, there are also a number of limitations to the use of this compound in laboratory experiments. It is a synthetic compound and its effects on humans are not fully understood. Additionally, it is not approved for use in humans and its use in laboratory experiments should be done with caution.
Future Directions
There are a number of potential future directions for the use of 2-(5-chloro-2-methylphenyl)acetonitrile in scientific research. One potential direction is the use of this compound in the development of new pharmaceuticals. Additionally, this compound could be used to develop new dyes and other compounds for industrial applications. Additionally, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential applications in medicine. Finally, this compound could be used in the development of new methods for synthesizing other compounds.
Synthesis Methods
2-(5-chloro-2-methylphenyl)acetonitrile can be synthesized using a variety of methods. One method involves the reaction of 5-chloro-2-methylphenol with acetonitrile in the presence of an acid catalyst. This reaction produces this compound in high yields. Other methods of synthesis involve the reaction of 5-chloro-2-methylphenol with acetic anhydride, or the reaction of 5-chloro-2-methylphenol with sodium acetonitrile.
properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBXGHSRAJCLCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901289121 | |
Record name | 5-Chloro-2-methylbenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901289121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75279-57-1 | |
Record name | 5-Chloro-2-methylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75279-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methylbenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901289121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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